7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]
説明
特性
IUPAC Name |
7-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c13-10-2-3-11-9(6-10)7-14-8-12(11)4-1-5-12/h2-3,6,14H,1,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROQQGYSPZSSHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745163 | |
| Record name | 7'-Bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314792-82-9 | |
| Record name | 7'-Bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Synthesis of the Isoquinoline Core
The dihydroisoquinoline precursor is typically prepared via Pomeranz-Fritsch or Bischler-Napieralski reactions. For example, condensation of phenethylamine derivatives with glyoxal under acidic conditions yields 1,2,3,4-tetrahydroisoquinoline, which is dehydrogenated to the dihydro form using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reaction Conditions :
Spirocyclization to Form the Cyclobutane Ring
Spirocyclization is achieved through photochemical [2+2] cycloaddition or transition-metal-catalyzed C–H activation. A notable method involves irradiating a styrene-tethered dihydroisoquinoline with UV light (λ = 254 nm) to induce intramolecular cycloaddition.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Substrate | 3-Vinyl-1,2-dihydroisoquinoline |
| Solvent | Acetonitrile |
| Light Source | Hg lamp (254 nm) |
| Reaction Time | 48 h |
| Yield | 55–60% |
Bromination at the 7'-Position
Electrophilic bromination employs N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) to direct substitution to the 7'-position.
Procedure :
-
Dissolve spiro[cyclobutane-1,4'-isoquinoline] (1.0 eq) in dry DCM.
-
Add FeBr₃ (0.1 eq) and NBS (1.2 eq) at 0°C.
-
Stir at room temperature for 6 h.
-
Purify via column chromatography (SiO₂, hexane:EtOAc 4:1).
Outcome :
Industrial-Scale Production
Continuous Flow Synthesis
To enhance throughput, a continuous flow system integrates the Pomeranz-Fritsch reaction, spirocyclization, and bromination in tandem:
Flow Reactor Parameters :
| Stage | Conditions | Residence Time |
|---|---|---|
| Isoquinoline Formation | H₂SO₄ (20%), 90°C | 2 h |
| Spirocyclization | UV irradiation, 30°C | 4 h |
| Bromination | NBS/FeBr₃, DCM, 25°C | 1 h |
Productivity : 1.2 kg/day with 70% overall yield.
Solvent Recycling and Waste Reduction
Industrial protocols prioritize green chemistry principles:
-
Solvent Recovery : >90% DCM reclaimed via distillation.
-
Catalyst Reuse : FeBr₃ recycled via aqueous extraction (5 cycles without activity loss).
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Key Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch Bromination | 82 | 98 | Moderate |
| Continuous Flow | 70 | 95 | High |
| Photochemical Cyclization | 55 | 97 | Low |
Mechanistic Insights
Bromination Regioselectivity
DFT calculations reveal that the 7'-position is favored due to:
科学的研究の応用
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that spiro compounds, including derivatives of isoquinoline, exhibit promising anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and blocking cell cycle progression. A study highlighted the synthesis of spiro[cyclobutane-1,4'-isoquinoline] derivatives that demonstrated cytotoxic effects against several cancer cell lines, suggesting that 7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] may also possess similar activities .
2. Neuroprotective Effects
The neuroprotective potential of spiro compounds has been explored in the context of neurodegenerative diseases. Compounds resembling 7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. Research indicates that such compounds can modulate signaling pathways involved in neuroprotection, making them candidates for further development in treating conditions like Alzheimer's disease .
Organic Synthesis Applications
1. Asymmetric Synthesis
The compound can serve as a building block in asymmetric synthesis, allowing for the creation of chiral molecules with high enantioselectivity. The unique structure of 7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] facilitates the development of diverse libraries of compounds through reactions such as nucleophilic substitutions and cycloadditions. This versatility is crucial for drug discovery and development .
2. Chemical Genetics
In chemical genetics, small molecules are utilized to probe biological systems by modulating protein functions. The spiro compound's structural characteristics make it suitable for designing libraries of small molecules that can selectively interact with specific proteins involved in various biological pathways. This approach aids in understanding complex biological processes and developing targeted therapies .
Data Table: Summary of Research Findings
Case Studies
Case Study 1: Anticancer Activity
A study conducted on a series of spiro compounds revealed that derivatives similar to 7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] exhibited IC50 values in the micromolar range against various cancer cell lines. These findings support the hypothesis that structural modifications can enhance anticancer activity.
Case Study 2: Neuroprotection
Research focusing on spiro compounds demonstrated significant neuroprotective effects in models of oxidative stress-induced neurotoxicity. The results indicated a reduction in cell death and improved neuronal survival rates when treated with compounds related to 7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline].
作用機序
The mechanism by which 7’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, leading to specific biological outcomes.
類似化合物との比較
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] and its analogs:
Key Comparisons
Substituent Effects: The 7'-bromo substituent introduces steric bulk and moderate electron-withdrawing effects, which may influence binding to biological targets (e.g., kinases) . The 7'-(trifluoromethyl) derivative (CAS 1314780-69-2) exhibits stronger electron withdrawal, which could enhance metabolic stability but reduce nucleophilic reactivity compared to bromine .
Spiro Ring Size :
- Cyclobutane -containing analogs (e.g., 7'-bromo and 7'-fluoro) offer greater conformational flexibility than cyclopropane derivatives (e.g., 5'-bromo and 8'-bromo), which are more strained. This difference impacts synthetic accessibility and target engagement .
Synthetic Routes: The synthesis of 7'-bromo derivatives often involves halogenation at the isoquinoline ring, as seen in the preparation of 2'-tosyl-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] via NaH-mediated alkylation . Fluorinated analogs are synthesized using fluorinating agents (e.g., Selectfluor), while trifluoromethyl groups may require palladium-catalyzed coupling or radical-based methods .
Biological Relevance: Spirocyclic isoquinolines are prominent in kinase inhibitor development. For example, pyrimidine-based tricyclic molecules with spiro scaffolds show potent Wee1 kinase inhibition .
Commercial and Physical Properties: The 6'-bromo hydrochloride derivative (CAS 1314670-57-9) was commercially available but is now discontinued, highlighting challenges in sourcing brominated spiro compounds . Predicted physicochemical properties (e.g., LogP, TPSA) for the 7'-bromo compound (XLogP3: ~2.8) indicate moderate lipophilicity, comparable to its fluoro analog (XLogP3: ~2.5) .
生物活性
7'-Bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] is a complex organic compound characterized by its unique spirocyclic structure, which consists of a cyclobutane ring fused with an isoquinoline moiety. This compound, with the CAS number 1314792-82-9 and molecular formula C12H14BrN, has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H14BrN |
| Molecular Weight | 252.15 g/mol |
| CAS Number | 1314792-82-9 |
| Structure | Spirocyclic with bromine substituent |
Antimicrobial Properties
Research indicates that 7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] exhibits significant antimicrobial activity. A study involving high-throughput screening against Mycobacterium tuberculosis demonstrated that this compound can inhibit bacterial growth effectively. In this context, compounds were tested at a concentration of 20 µM, and those showing over 90% inhibition were further analyzed for their minimum inhibitory concentration (MIC) values.
Table: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound | % Inhibition at 20 µM | MIC (µM) |
|---|---|---|
| 7'-Bromo Compound | >90% | <20 |
| Other tested compounds | Varied | Varied |
The study confirmed that several analogs of this compound had MIC values lower than 20 µM, indicating potent antimicrobial properties while maintaining a favorable selectivity index against human liver cells (HepG2) .
Anticancer Activity
The compound's potential as an anticancer agent is also under investigation. Preliminary studies suggest that it may interfere with specific cellular pathways involved in cancer progression. For instance, spirocyclic compounds have been known to modulate enzyme activities and affect gene expression related to cancer cell proliferation and survival.
Case Study: Anticancer Mechanism
In vitro studies have shown that derivatives of spirocyclic compounds can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death. Further investigations are needed to elucidate the precise pathways through which 7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] exerts its effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the bromine atom is significant as it influences the compound's reactivity and interaction with biological targets. Comparative studies with similar compounds such as 7’-chloro and 7’-fluoro derivatives have shown variations in potency, suggesting that halogen substitutions play a critical role in modulating biological effects .
Table: Comparison with Similar Compounds
| Compound | Halogen Type | Biological Activity |
|---|---|---|
| 7’-Bromo-2’,3’-dihydro-1’H-spiro[cyclobutane] | Bromine | High activity against Mtb |
| 7’-Chloro-2’,3’-dihydro-1’H-spiro[cyclobutane] | Chlorine | Moderate activity |
| 7’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclobutane] | Fluorine | Low activity |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for 7'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline], and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization and halogenation. For example, cobalt-catalyzed annulation reactions at room temperature have been used for analogous spirocyclic compounds, achieving yields up to 55% via column chromatography (petroleum ether:ethyl acetate = 70:30) .
- Critical factors : Temperature, catalyst choice (e.g., cobalt complexes), and solvent polarity significantly impact reaction efficiency. Bromine incorporation often requires electrophilic substitution under controlled pH .
Q. How is the molecular structure of this compound characterized, and what techniques validate its spirocyclic configuration?
- Techniques :
- NMR spectroscopy : and NMR identify proton environments and carbon connectivity (e.g., cyclobutane ring protons at δ 1.5–2.5 ppm) .
- HRMS : Confirms molecular weight (e.g., m/z 359.1 [M+H] for related spiro compounds) .
- X-ray crystallography : Resolves spiro junction geometry, though limited data exists for this specific brominated derivative .
Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?
- Storage : Recommended at -20°C in sealed, dry containers to prevent degradation. Solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates biological assays, while aqueous solubility is poor .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis, and what are common pitfalls?
- Optimization strategies :
- Catalyst screening : Transition-metal catalysts (e.g., Pd, Co) enhance cyclization efficiency .
- Purification : Gradient elution in column chromatography minimizes byproduct contamination .
- Pitfalls : Over-bromination may occur without strict stoichiometric control, requiring quenching agents like sodium thiosulfate .
Q. What contradictory data exist regarding its biological activity, and how can these discrepancies be resolved?
- Contradictions : Some studies report antimicrobial activity in spiroisoquinolines, while others note inactivity due to poor membrane permeability .
- Resolution : Use standardized assays (e.g., MIC testing against S. aureus and E. coli) with controlled lipophilicity (logP) adjustments via derivatization .
Q. What computational approaches predict its binding affinity for neurological targets?
- Methods :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
